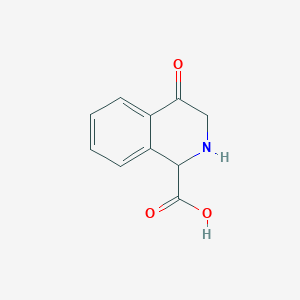
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of the tetrahydroisoquinoline class of compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid group and a ketone group at specific positions, making it a unique and valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this method, a diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization . Another method involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has numerous applications in scientific research:
作用機序
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it has been shown to inhibit the polymerase acidic (PA) endonuclease domain of the influenza virus, making it a potential antiviral agent . Additionally, it can act as a peripheral catechol-O-methyltransferase inhibitor, which is relevant for treating Parkinson’s disease .
類似化合物との比較
4-Oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylic acid and ketone groups, making it less versatile for certain applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains additional methoxy groups, which can influence its biological activity and chemical reactivity.
1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with different substitution patterns, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of scientific and industrial applications.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
4-oxo-2,3-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-8-5-11-9(10(13)14)7-4-2-1-3-6(7)8/h1-4,9,11H,5H2,(H,13,14) |
InChIキー |
XPAKPNVESKAGPK-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=CC=CC=C2C(N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


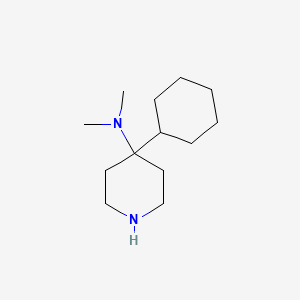

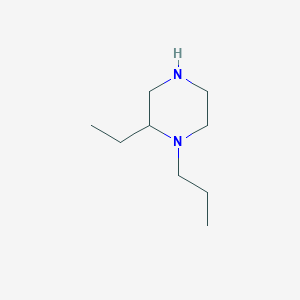

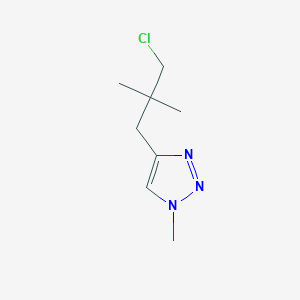
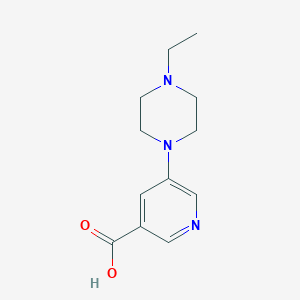
amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

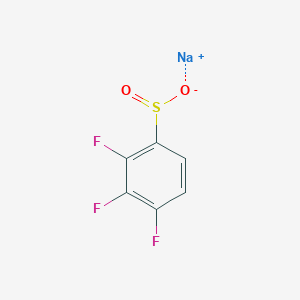
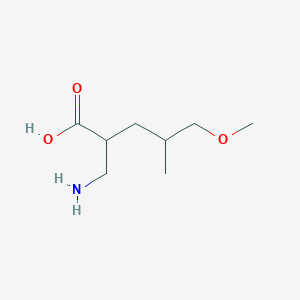
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
